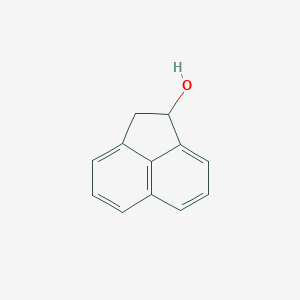

1-Acenaphthenol

Descripción general

Descripción

1-Acenaphthenol is an organic compound with the molecular formula C₁₂H₁₀O. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a hydroxyl group attached to the acenaphthene structure, making it a secondary alcohol. This compound is known for its stability and is used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Acenaphthenol can be synthesized through several methods. One common method involves the microbial metabolism and photolysis of acenaphthene. The process typically involves the use of specific microorganisms that can metabolize acenaphthene to produce this compound .

Another synthetic route involves the reduction of acenaphthenequinone using sodium borohydride in an alcohol solvent. The reaction is carried out under controlled conditions to ensure the selective reduction of the quinone to the corresponding alcohol .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of acenaphthenequinone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the quinone to the alcohol, yielding this compound .

Análisis De Reacciones Químicas

Types of Reactions

1-Acenaphthenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Reduction: The compound can be reduced to acenaphthene using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Acenaphthenequinone.

Reduction: Acenaphthene.

Substitution: Halogenated acenaphthenes or amine derivatives.

Aplicaciones Científicas De Investigación

Enzymatic Studies

1-Acenaphthenol serves as a substrate in enzymatic assays, particularly in studies involving aldo-keto reductases (AKRs). For example, it has been utilized to investigate the activity of AKR1C enzymes, which play a crucial role in drug metabolism and detoxification processes. In one study, the reduction of this compound was monitored spectrophotometrically to assess enzyme activity, highlighting its importance in metabolic studies .

Environmental Chemistry

In environmental science, this compound is involved in the biotransformation of polycyclic aromatic hydrocarbons (PAHs). Research has shown that certain bacterial strains can oxidize this compound, contributing to the degradation of PAHs in contaminated environments . This bioremediation potential emphasizes the compound's relevance in ecological studies and pollution management.

Chromatographic Applications

The compound is frequently used in chromatography for separating and analyzing complex mixtures. Its unique properties allow it to interact with various solvents and additives, such as β-cyclodextrin, enhancing separation efficiency during high-performance liquid chromatography (HPLC) analyses . This application is vital for detecting environmental pollutants and studying chemical interactions.

Case Study 1: Bacterial Oxidation

A significant study investigated the oxidation of this compound by crude cell extracts from Beijerinckia sp., demonstrating the microbial capability to convert this compound into other metabolites. The study provided insights into microbial pathways for PAH degradation, underscoring the potential for bioremediation strategies using specific bacterial strains .

Case Study 2: Cancer Research

In cancer research, this compound has been employed to evaluate xenobiotic metabolism in colon cancer cells. The compound was used to measure dihydrodiol dehydrogenase activity, contributing to understanding how dietary compounds influence cancer prevention mechanisms through metabolic pathways . This application highlights its significance in pharmacological studies.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-Acenaphthenol involves its interaction with specific molecular targets and pathways. In biological systems, the compound is known to act as a substrate for dihydrodiol dehydrogenases, enzymes that play a role in the metabolism of polycyclic aromatic hydrocarbons . The hydroxyl group in this compound allows it to form hydrogen bonds with active sites of enzymes, facilitating its conversion to other metabolites .

Comparación Con Compuestos Similares

1-Acenaphthenol can be compared with other similar compounds, such as acenaphthene, acenaphthenequinone, and naphthalene derivatives:

Acenaphthene: Unlike this compound, acenaphthene lacks a hydroxyl group, making it less reactive in certain chemical reactions.

Acenaphthenequinone: This compound is an oxidized form of this compound and is used as an intermediate in various oxidation reactions.

Naphthalene Derivatives: Compounds like 1-naphthol and 2-naphthol share structural similarities with this compound but differ in their reactivity and applications.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in both research and industrial applications .

Actividad Biológica

1-Acenaphthenol, a hydroxylated derivative of acenaphthene, is a compound of interest due to its biological activity and potential applications in bioremediation and pharmacology. This article explores the biological activity of this compound, emphasizing its metabolic pathways, interactions with enzymes, and implications for environmental science.

Chemical Structure and Properties

This compound is characterized by a fused ring structure typical of polycyclic aromatic hydrocarbons (PAHs). Its molecular formula is C₁₀H₈O, and it features a hydroxyl group (-OH) that significantly influences its reactivity and biological interactions.

Oxidation Pathways

Research indicates that this compound is primarily produced through the microbial oxidation of acenaphthene. In studies involving human cytochrome P450 enzymes, notably P450 2A6 and P450 2A13, this compound was identified as a major product of acenaphthene metabolism. The turnover rates for the formation of this compound were found to be significant, with P450 2A6 showing a rate of 6.7 nmol product formed/min/nmol P450 .

Table 1 summarizes the oxidation rates of acenaphthene by various P450 enzymes:

| Enzyme | Turnover Rate (nmol/min/nmol P450) |

|---|---|

| P450 2A6 | 6.7 |

| P450 2A13 | 4.5 |

| P450 1B1 | 3.6 |

Biotransformation by Microorganisms

Several microorganisms have been reported to metabolize this compound. For instance, Cunninghamella elegans has been shown to convert acenaphthene into various metabolites, including this compound through benzylic hydroxylation . Furthermore, studies on Beijerinckia sp. demonstrated the ability to oxidize this compound in the presence of NAD(P)+, showcasing its potential in bioremediation processes .

Antioxidant Activity

This compound exhibits potential antioxidant properties. In vitro studies have shown that it can induce the expression of antioxidant response elements in colon cells, suggesting a role in protecting against oxidative stress . This property could be leveraged in developing dietary supplements or therapeutic agents aimed at reducing oxidative damage.

Bioremediation Potential

The compound's ability to undergo microbial degradation positions it as a candidate for bioremediation strategies targeting PAH pollutants. Enhanced bioremediation techniques utilizing fungi or bacteria capable of degrading acenaphthene and its derivatives could mitigate environmental contamination effectively .

Case Study: Microbial Degradation

A study conducted on contaminated soil demonstrated that specific microbial strains could degrade acenaphthene and its derivatives, including this compound. The engineered bioremediation process improved the degradation rates significantly compared to natural attenuation methods .

Case Study: Antioxidant Effects on Cancer Cells

In another investigation, treatment with this compound resulted in increased levels of detoxifying enzymes in human colon cancer cell lines. This suggests that it may play a role in chemoprevention by enhancing cellular defense mechanisms against carcinogens .

Propiedades

IUPAC Name |

1,2-dihydroacenaphthylen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCIEHYJYRTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951449 | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-07-6, 28807-94-5 | |

| Record name | (±)-Acenaphthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylenol, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACENAPHTHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.